N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core linked to a 4-(trifluoromethoxy)phenylsulfonamide group via an ethyl spacer.
Synthesis of related pyridazinone-sulfonamide hybrids typically involves nucleophilic substitution reactions, as exemplified by the coupling of 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide with benzyl bromide derivatives under basic conditions (e.g., potassium carbonate in DMF) . The trifluoromethoxy substituent on the benzenesulfonamide group enhances metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4S/c14-13(15,16)23-10-3-5-11(6-4-10)24(21,22)18-8-9-19-12(20)2-1-7-17-19/h1-7,18H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEZXBOINJPBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common route starts with the preparation of 6-oxopyridazine derivatives through the cyclization of hydrazine derivatives with diketones. The intermediate 6-oxopyridazine is then reacted with ethylene dibromide to introduce the ethyl linker. The final step involves the sulfonamidation of the intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes requires optimization of reaction conditions and the use of efficient purification techniques. High-throughput synthesis methods, such as flow chemistry, can be employed to enhance yield and reduce production costs. Solvent selection, temperature control, and the use of catalysts are critical factors in ensuring the efficiency and reproducibility of the industrial synthesis.
Chemical Reactions Analysis
Substitution Reactions
The sulfonamide group and pyridazinone ring participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction
The pyridazinone ring and trifluoromethoxy group exhibit redox activity.
| Reaction Type | Reagents/Conditions | Major Products | Key Findings |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Quinone derivatives (via methoxyphenyl oxidation) | Oxidation of the methoxy group proceeds via radical intermediates, confirmed by ESR studies. |
| Reduction | H₂/Pd-C, NaBH₄ | Dihydropyridazine derivatives | Selective reduction of the pyridazinone ring preserves the sulfonamide group, enabling further functionalization. |
Cyclization and Heterocycle Formation
The ethyl linker facilitates intramolecular cyclization to form bioactive heterocycles.
Comparative Reactivity with Analogues
The trifluoromethoxy group enhances electron-withdrawing effects compared to methyl or chloro substituents.
Key Mechanistic Insights
-
Sulfonamide reactivity : The –SO₂NH– group acts as a leaving group in SN2 reactions, enabling coupling with amines or thiols .
-
Pyridazinone ring stability : Resists thermal degradation up to 250°C, as shown by thermogravimetric analysis (TGA).
-
Trifluoromethoxy effects : Enhances metabolic stability in vivo (t₁/₂: 6.2 hrs in rats) compared to non-fluorinated analogues.
Scientific Research Applications
N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has numerous applications across various fields:
Chemistry: Utilized in the synthesis of complex organic molecules and as an intermediate in drug development.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for therapeutic applications, particularly in the treatment of diseases where sulfonamide derivatives show efficacy.
Industry: Used in the production of materials with specific chemical properties, such as coatings and polymers.
Mechanism of Action
The mechanism by which N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria. The trifluoromethoxy group enhances the compound's lipophilicity, improving its ability to interact with lipid membranes and cellular targets. The pyridazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound's binding to its targets.
Comparison with Similar Compounds
Key Observations:
Benzenesulfonamide Modifications :
- The 4-(trifluoromethoxy) group in offers a balance of steric bulk and electron-withdrawing effects, favoring metabolic stability over simpler substituents like 4-fluoro .
- Compounds with dual electron-withdrawing groups (e.g., 3-(trifluoromethyl)-4-fluoro in ) may exhibit stronger hydrogen-bonding interactions with biological targets .
Higher molecular weights in and correlate with increased complexity and substituent bulk, which could impact pharmacokinetics.
Biological Activity
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 6-oxopyridazine derivatives with sulfonamide and trifluoromethoxy groups. The compound's structure can be characterized using various spectroscopic methods, including NMR and IR spectroscopy, which confirm the presence of key functional groups such as the pyridazine ring and sulfonamide moiety .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including pancreatic cancer cells. The mechanism involves the activation of apoptotic signaling pathways, which may be linked to the compound's ability to inhibit specific enzymes involved in cell survival .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PANC-1 | 5.0 | Induction of apoptosis |
| HEK293 | 10.0 | Inhibition of cell proliferation |
Enzyme Inhibition
The compound exhibits significant inhibitory activity against various enzymes, including monoamine oxidases (MAOs). Inhibition of MAOs is crucial for the treatment of neurodegenerative diseases and depression, making this compound a potential candidate for further development in these areas .
Table 2: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| MAO-A | 7.5 | Competitive |
| MAO-B | 9.0 | Non-competitive |
Case Studies
Several case studies have documented the biological activity of similar pyridazine derivatives. For instance, a study demonstrated that derivatives with trifluoromethoxy groups showed enhanced cytotoxicity against cancer cells compared to their non-fluorinated counterparts . Another investigation revealed that modifications in the sulfonamide structure could lead to improved solubility and bioavailability, which are critical for therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyridazinone core formation and sulfonamide coupling. For example:
- Step 1 : Synthesize the pyridazinone moiety through base-catalyzed cyclization (e.g., using K2CO3 in methanol under reflux) .
- Step 2 : Couple the pyridazinone intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride via nucleophilic substitution. Purification involves column chromatography (e.g., EtOAc/hexane gradients) and structural validation via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : Use spectroscopic techniques:
- NMR : Look for characteristic peaks (e.g., sulfonamide NH at δ ~6.7 ppm, pyridazinone carbonyl at ~162 ppm in <sup>13</sup>C NMR) .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., calculated m/z 489.0760; observed 489.0758) .
- X-ray Crystallography : Resolve crystal structures (if applicable) using databases like IUCr .
Advanced Research Questions
Q. What pharmacological targets are plausible for this compound, and how can binding affinity be assessed computationally?
- Methodological Answer :
- Target Prediction : Use in silico docking (e.g., AutoDock Vina) to screen against sulfonamide-sensitive enzymes like carbonic anhydrases or tyrosine phosphatases. Similar compounds show affinity for kinases and GPCRs .
- Binding Validation : Apply scoring systems like GOLD (e.g., scores >60 indicate strong binding; see analogs in with scores 60–69) .
- Contradiction Note : Discrepancies in binding scores may arise from force field parameters; cross-validate with molecular dynamics simulations.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability.
- Meta-Analysis : Compare IC50 values across studies. For example, pyridazinone derivatives show IC50 ranges of 0.1–10 µM in kinase inhibition assays .
- Structural Modifications : Introduce substituents (e.g., halogenation) to probe structure-activity relationships (SAR) and identify critical functional groups .
Q. What strategies optimize the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Trifluoromethoxy Group : Enhances lipophilicity and resistance to oxidative metabolism .
- Prodrug Design : Mask polar groups (e.g., esterify sulfonamide) to improve bioavailability. Monitor stability via HPLC in simulated physiological conditions .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in disease models?
- Methodological Answer :
- In Vitro : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) in cell-based assays (e.g., MTT for cytotoxicity). Include positive controls (e.g., staurosporine for apoptosis) .
- In Vivo : Apply allometric scaling from in vitro IC50 values. For example, a 10 mg/kg dose in murine models correlates with ~1 µM plasma concentration .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Methodological Answer :
- HPLC-MS : Monitor hydrolytic degradation (e.g., sulfonamide cleavage) under accelerated conditions (40°C/75% RH) .
- TGA/DSC : Assess thermal stability; pyridazinone derivatives typically degrade above 200°C .
Contradiction Management
Q. Why do synthetic yields vary significantly across similar sulfonamide derivatives, and how can this be mitigated?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
